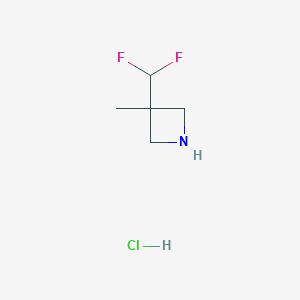

3-(Difluoromethyl)-3-methylazetidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Difluoromethyl)-3-methylazetidine hydrochloride” likely belongs to a class of organic compounds known as azetidines . Azetidines are compounds containing a saturated, four-membered heterocyclic ring with one nitrogen atom . The difluoromethyl group (CF2H) is a common motif in pharmaceuticals and agrochemicals due to its unique electronic and steric properties .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation is a common process in organic chemistry. It involves the introduction of a CF2H group into a molecule . This process has seen significant advances in recent years, with methods based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. In general, compounds with a CF2H group have unique properties due to the presence of the highly electronegative fluorine atoms .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids

One application involves the synthesis of fluorinated amino acids, which are of high interest in medicinal chemistry due to their potential in drug development. For instance, strategies towards the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, were evaluated. This compound is considered a valuable building block in medicinal chemistry, indicating the relevance of fluorinated azetidines in the synthesis of biologically active compounds (Eva Van Hende et al., 2009).

High-Yield Synthesis of Difluoroazetidines

Another study focused on the high-yield synthesis of 3,3-difluoroazetidines, demonstrating the feasibility of synthesizing difluoroazetidines through a monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. This method points to the versatility of 3,3-difluoroazetidines as intermediates in organic synthesis (Willem Van Brabandt & N. Kimpe, 2006).

Trifluoromethylation of Arenes and Heteroarenes

Furthermore, research on the trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents showcases the utility of fluorinated compounds in modifying the chemical properties of aromatic systems. This type of reaction enhances the potential of fluorinated azetidines in creating compounds with desired electronic and physical properties (E. Mejía & A. Togni, 2012).

Precursors for Difluoroazetidinones

Moreover, difluoro(trimethylsilyl)acetamides have been used as precursors for 3,3-difluoroazetidinones, highlighting the role of such compounds in generating azetidinones, which are valuable intermediates in pharmaceutical chemistry (M. Bordeau et al., 2006).

Radical Chemistry Applications

In the field of radical chemistry, iodine(III) reagents, which can be used for the functionalization of azetidines, indicate the importance of azetidines in the synthesis of complex molecules through radical processes (Xi Wang & A. Studer, 2017).

Mecanismo De Acción

Target of Action

It is known that difluoromethylation processes have been used in the development of various pharmaceutical compounds

Mode of Action

Difluoromethylation processes, which this compound may undergo, have been studied extensively . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The interaction of the compound with its targets and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Difluoromethylation processes have been associated with the construction of various biologically and pharmacologically active ingredients

Result of Action

Difluoromethylation processes have been associated with the development of various biologically and pharmacologically active ingredients

Action Environment

It is known that the compound is stored at 2-8°c , suggesting that temperature may play a role in its stability

Safety and Hazards

Direcciones Futuras

The field of difluoromethylation, which would include compounds like “3-(Difluoromethyl)-3-methylazetidine hydrochloride”, is a vibrant area of research. Future directions could include the development of new synthetic methods, applications in drug discovery, and studies of the unique properties conferred by the CF2H group .

Propiedades

IUPAC Name |

3-(difluoromethyl)-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVTVHXUDWSYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2843008.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2843009.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2843013.png)

![N-(2-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2843017.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2843022.png)